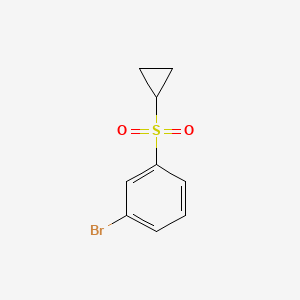
2-Fluoro-1-(methylsulfonyl)-4-nitrobenzene
Overview
Description
“2-Fluoro-1-(methylsulfonyl)-4-nitrobenzene” is a chemical compound with the molecular formula C7H6FNO4S . It is used for research and development purposes .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H6FNO4S/c1-14(12,13)7-3-2-5(9(10)11)4-6(7)8/h2-4H,1H3 . This code represents the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 219.19 . It has a boiling point of 402.7±45.0 C at 760 mmHg and a melting point of 101-103 C . It is a solid at room temperature .Scientific Research Applications
Affinity Chromatography and Enzyme Immobilization
- Summary of Application : 2-Fluoro-1-methylpyridinium-toluene-4-sulfonate is used to activate hydroxyl groups of Trisacryl GF-2000, a synthetic gel. The activated gel can be used to couple a variety of amino or thiol carrying ligands .
- Methods of Application : The gel is activated under mild conditions and can be used to couple a variety of amino or thiol carrying ligands. A thiol group containing enzyme, B-galactosidase was facilely coupled to the activated gel with good retention of activity .
- Results or Outcomes : The activated gel has a long half-life in an aqueous medium and can be used in immunoaffinity chromatography .
Synthesis of Fluorinated Pyridines
- Summary of Application : Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues. A selective synthesis of fluoropyridines remains a challenging problem .
- Methods of Application : Synthetic methods for preparation of 2-, 3-, 4-fluoropyridines and di- and poly-fluoropyridines are reviewed along with some synthetic routes towards 18 F-substituted pyridines .
- Results or Outcomes : Fluoropyridines present a special interest as potential imaging agents for various biological applications .
Activation of Hydroxyl Groups
- Summary of Application : 4-Bromo-2-fluoro-1-(methylsulfonyl)benzene is used to activate hydroxyl groups of a synthetic gel .
- Methods of Application : The gel is activated under mild conditions and can be used to couple a variety of amino or thiol carrying ligands .
- Results or Outcomes : The activated gel has a long half-life in an aqueous medium and can be used in immunoaffinity chromatography .
Synthesis of Fluorinated Benzene
- Summary of Application : Fluorobenzenes have reduced basicity and are usually less reactive than their chlorinated and brominated analogues. A selective synthesis of fluorobenzenes remains a challenging problem .
- Methods of Application : Synthetic methods for preparation of fluorobenzenes are reviewed along with some synthetic routes .
- Results or Outcomes : Fluorobenzenes present a special interest as potential imaging agents for various biological applications .
Activation of Hydroxyl Groups
- Summary of Application : 4-Bromo-2-fluoro-1-(methylsulfonyl)benzene is used to activate hydroxyl groups of a synthetic gel .
- Methods of Application : The gel is activated under mild conditions and can be used to couple a variety of amino or thiol carrying ligands .
- Results or Outcomes : The activated gel has a long half-life in an aqueous medium and can be used in immunoaffinity chromatography .
Synthesis of Fluorinated Benzene
- Summary of Application : Fluorobenzenes have reduced basicity and are usually less reactive than their chlorinated and brominated analogues. A selective synthesis of fluorobenzenes remains a challenging problem .
- Methods of Application : Synthetic methods for preparation of fluorobenzenes are reviewed along with some synthetic routes .
- Results or Outcomes : Fluorobenzenes present a special interest as potential imaging agents for various biological applications .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-fluoro-1-methylsulfonyl-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO4S/c1-14(12,13)7-3-2-5(9(10)11)4-6(7)8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZDJGBZROJQCSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-1-(methylsulfonyl)-4-nitrobenzene | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






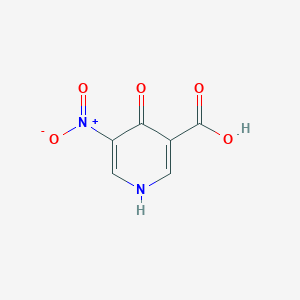

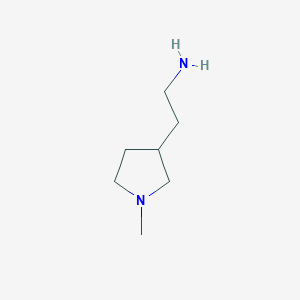
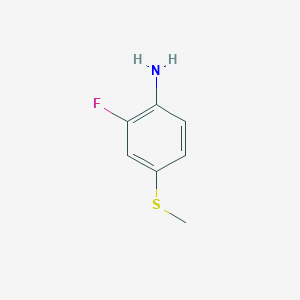

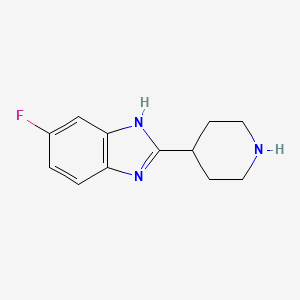
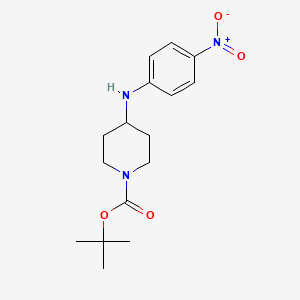
![6-Fluoro-2-(piperazin-1-yl)benzo[d]thiazole](/img/structure/B1322102.png)
